molecular formula C12H25NO2Si B12597967 (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one CAS No. 648424-62-8

(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one

Cat. No.: B12597967
CAS No.: 648424-62-8
M. Wt: 243.42 g/mol
InChI Key: QYWHLKYMARLZGJ-JTQLQIEISA-N
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Description

(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is substituted at the 5-position with a 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl group. The tert-butyl(dimethyl)silyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of Pyrrolidinone Core: The protected intermediate is then subjected to cyclization reactions to form the pyrrolidinone core. This can be achieved through various methods, including intramolecular cyclization of amides or lactams.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidinones with various functional groups.

Scientific Research Applications

(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(2-Hydroxyethyl)pyrrolidin-2-one: Lacks the silyl protecting group, making it more reactive.

    (5S)-5-(2-Methoxyethyl)pyrrolidin-2-one: Contains a methoxy group instead of the silyl group, altering its reactivity and solubility.

Uniqueness

(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

648424-62-8

Molecular Formula

C12H25NO2Si

Molecular Weight

243.42 g/mol

IUPAC Name

(5S)-5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C12H25NO2Si/c1-12(2,3)16(4,5)15-9-8-10-6-7-11(14)13-10/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m0/s1

InChI Key

QYWHLKYMARLZGJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CCC(=O)N1

Origin of Product

United States

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